Butyric Acid Magnesium Salt

Description

Contextualizing Short-Chain Fatty Acids (SCFAs) within Biological Systems

Short-chain fatty acids (SCFAs) are metabolites produced in the gut by the bacterial fermentation of dietary fibers. nih.govmdpi.com The most abundant of these are acetate (B1210297), propionate (B1217596), and butyrate (B1204436). nih.gov These molecules serve as crucial mediators between the gut microbiota and the host, playing significant roles in maintaining metabolic and immune homeostasis. nih.gov

SCFAs are recognized for their diverse biological activities, which include serving as an energy source for intestinal epithelial cells, regulating the immune system, and influencing the health of distant organs through the gut-brain and gut-lung axes. nih.govvitas.no Their mechanisms of action are multifaceted, primarily involving the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs). mdpi.comfrontiersin.org Through these pathways, SCFAs can modulate inflammation, influence immune cell functions, and play a role in protecting against a range of conditions. mdpi.comfrontiersin.org

Interactive Data Table: Primary Short-Chain Fatty Acids and Their Functions

| SCFA | Primary Functions | Key Mechanisms of Action |

| Acetate (C2) | Serves as a substrate for lipogenesis and gluconeogenesis; plays a role in central appetite regulation. vitas.nonih.gov | Activation of GPCRs. mdpi.com |

| Propionate (C3) | Involved in the regulation of gluconeogenesis in the liver and may influence satiety signaling. nih.govnih.gov | Activation of GPCRs. mdpi.com |

| Butyrate (C4) | The main energy source for colonocytes; possesses anti-inflammatory properties and reinforces the gut barrier. nih.govvitas.no | HDAC inhibition and activation of GPCRs. mdpi.comnih.gov |

The Distinct Significance of Butyrate Salts in Biochemical and Physiological Investigations

Among the SCFAs, butyrate has received particular attention for its potent effects on intestinal health and cellular processes. nih.gov It is the primary energy source for the cells lining the colon (colonocytes) and is crucial for maintaining the integrity of the gut barrier. nih.govvitas.nocambridge.org Butyrate exerts its influence on cellular function through two primary mechanisms: as an inhibitor of histone deacetylase (HDAC) enzymes and by activating specific G-protein coupled receptors like GPR109A and GPR43. nih.govfrontiersin.org

The inhibition of HDACs is a key focus of research, as this action can regulate gene expression, leading to effects such as the induction of tumor cell apoptosis and the suppression of inflammation. mdpi.com Due to its chemical nature as a weak acid, butyrate is often administered in research as a salt, such as sodium butyrate, to ensure stability. mdpi.commdpi.com Studies using butyrate salts have demonstrated a wide range of biological effects, including the promotion of cell differentiation, the modulation of immune responses, and an influence on the growth and function of intestinal cells. cambridge.orgphysiology.org The effects can be concentration-dependent, with low concentrations potentially enhancing cell proliferation and higher concentrations inducing programmed cell death (apoptosis). nih.gov

Rationale for Dedicated Scholarly Inquiry into Butyric Acid Magnesium Salt

The specific investigation into this compound stems from the desire to understand the combined or potentially unique effects of the butyrate anion and the magnesium cation. Magnesium is an essential mineral and a cofactor in hundreds of enzymatic reactions within the body. bodybio.com Therefore, magnesium butyrate provides a vehicle for delivering both of these biologically active components.

Research has begun to explore the distinct properties of different butyrate salts. For instance, a patent application has described how combinations of calcium butyrate and magnesium butyrate can modulate the gastrointestinal microflora, with a predominance of magnesium butyrate leading to an increase in the population of all bacterial genera. google.com

Furthermore, studies in animal models have highlighted the specific effects of magnesium butyrate supplementation. In dairy cows, prepartum supplementation with magnesium butyrate was found to increase colostrum yield, improve milk production in early lactation, and enhance the body condition score post-calving when compared to control groups. nih.govmdpi.com These findings differ from studies using other butyrate salts like sodium or calcium butyrate, which did not show a significant benefit on lactation performance under similar conditions, suggesting a unique contribution from the magnesium component. mdpi.com However, other research in human colon cells has indicated that intracellular butyrate can directly reduce the absorption of magnesium, adding a layer of complexity to their interaction that warrants further investigation. nih.govresearchgate.net This dedicated inquiry is crucial for elucidating the specific biochemical and physiological impacts of this particular salt.

Properties

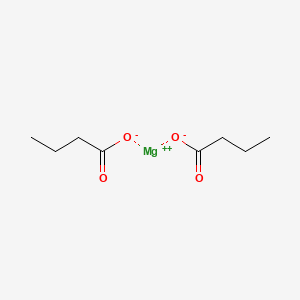

Molecular Formula |

C8H14MgO4 |

|---|---|

Molecular Weight |

198.50 g/mol |

IUPAC Name |

magnesium;butanoate |

InChI |

InChI=1S/2C4H8O2.Mg/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

XGIJWNPXLLJTTB-UHFFFAOYSA-L |

Canonical SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparation Methods of Butyric Acid Magnesium Salt

Chemical Synthesis Methodologies

The chemical synthesis of butyric acid magnesium salt primarily involves a two-step process: the synthesis of the butyric acid precursor followed by its conversion to the magnesium salt.

A fundamental method for creating new carbon-carbon bonds, the Grignard reaction, is a cornerstone for synthesizing the butyric acid precursor. chemeurope.commasterorganicchemistry.com This process involves the reaction of an organomagnesium halide (a Grignard reagent) with carbon dioxide.

Specifically, to synthesize butyric acid, a propylmagnesium halide (such as propylmagnesium bromide or chloride) is used as the Grignard reagent. The reaction proceeds as follows:

Formation of the Grignard Reagent : Magnesium metal reacts with an alkyl halide, like 1-bromopropane, in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form propylmagnesium bromide. youtube.comwikipedia.org The ether is crucial as it stabilizes the organomagnesium compound. chemeurope.com

Carbonation : The newly formed Grignard reagent is then reacted with a source of carbon dioxide, often solid dry ice. The nucleophilic carbon of the propyl group attacks the electrophilic carbon of CO₂, forming a carboxylate intermediate.

Hydrolysis : The intermediate is then hydrolyzed with an aqueous acid (like hydrochloric acid) to protonate the carboxylate, yielding the final butyric acid product and magnesium salts. youtube.comnih.gov

The entire reaction is highly sensitive to moisture and atmospheric oxygen, requiring anhydrous conditions and often an inert atmosphere (like nitrogen) to prevent the Grignard reagent from being quenched by water or reacting with oxygen. chemeurope.comyoutube.com

Once butyric acid is obtained, it can be converted into its magnesium salt through a direct acid-base neutralization reaction. Butyric acid is reacted with a magnesium base, most commonly magnesium hydroxide (B78521) (Mg(OH)₂).

The reaction is: 2 CH₃CH₂CH₂COOH + Mg(OH)₂ → Mg(CH₃CH₂CH₂COO)₂ + 2 H₂O

While this appears straightforward, challenges exist. Magnesium hydroxide is a weak base and is not readily soluble, which can make the reaction slow. google.com To facilitate the reaction, the butyric acid may be in an aqueous solution which is then reacted with an equivalent amount of magnesium hydroxide. google.com The subsequent removal of water, for instance through concentration and crystallization, yields the solid this compound. google.com Other magnesium sources, like magnesium oxide, can also be used, which react with water to form magnesium hydroxide in situ. google.comuu.nl

Optimizing the synthesis of the butyric acid precursor and its subsequent salt formation is critical for industrial viability. Key parameters are carefully controlled to maximize yield and ensure high purity.

For the Grignard reaction, several factors are optimized:

Reagent Purity and Activation : The magnesium metal must be highly reactive. Its passivating layer of magnesium oxide is often removed mechanically or by using activating agents like iodine or 1,2-dibromoethane. wikipedia.org

Solvent : Anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent. chemeurope.comquora.com

Temperature Control : The initial formation of the Grignard reagent is exothermic and may require cooling to control the reaction rate. youtube.com

Reagent Concentration : Studies on similar Grignard reactions show that higher concentrations of the Grignard reagent can lead to higher trapping of CO₂, thus increasing the yield of the carboxylic acid. nih.gov

For the direct salt formation, optimization focuses on:

Stoichiometry : Precise control over the molar ratios of butyric acid and magnesium hydroxide is necessary to ensure complete reaction without excess unreacted starting materials.

Temperature and pH : Controlling the temperature and pH of the reaction medium can influence the reaction rate and the solubility of the resulting salt. researchgate.net

Purification : The final product, this compound, is often purified by crystallization. The solubility of the salt can be influenced by temperature; for example, the related calcium butyrate (B1204436) is less soluble in hot water than in cold, a property that can be exploited for separation. wikipedia.org

| Parameter | Condition/Observation | Impact on Yield/Purity | Source |

|---|---|---|---|

| Grignard Reagent Concentration | Increasing n-propyl magnesium chloride concentration from 0.1 M to 2.0 M in ether. | Increased trapping of [11C]CO2, leading to higher yields of [11C]butyric acid. | nih.gov |

| Reaction Atmosphere | Reaction is extremely sensitive to water. Flasks are oven-dried and the system is kept under a drying tube or flushed with an inert gas like nitrogen. | Prevents decomposition of the Grignard reagent, which would otherwise severely reduce or eliminate the yield. | chemeurope.comyoutube.com |

| CO2 Addition Rate | Controlling the flow rate of the CO2 carrier gas using a needle valve. | A lower flow rate prevented the ether solution from being blown away, giving the CO2 more time to react and leading to greater yields. | nih.gov |

| Magnesium Activation | Use of activating agents like iodine or 1,2-dibromoethane. | Breaks the passivating magnesium oxide layer, initiating the reaction and ensuring the magnesium is consumed efficiently. | wikipedia.org |

Biotechnological Production and Derivatization

Biotechnological routes offer a "natural" alternative for producing butyrate, the conjugate base of butyric acid. These methods typically use microorganisms to ferment substrates into butyrate, which can then be purified and converted to the magnesium salt.

Butyric acid is a natural metabolic product of several species of obligate anaerobic bacteria. wikipedia.orgwikipedia.org This fermentation process, first discovered by Louis Pasteur, is widely exploited for the commercial production of butyric acid. wikipedia.orgwikipedia.org

The core of the process involves the bacterial conversion of carbohydrates into butyric acid. The pathway generally begins with the glycolytic cleavage of glucose to pyruvate. microbenotes.com Pyruvate is then oxidized to acetyl-CoA. wikipedia.orgmicrobenotes.com Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which undergoes a series of reduction and dehydration steps to ultimately yield butyryl-CoA. The final step involves the transfer of the CoA group to form butyrate. mdpi.com

Key microbial strains used for industrial butyrate production include:

Clostridium butyricum wikipedia.orgnih.gov

Clostridium tyrobutyricum nih.govmdpi.com

Clostridium kluyveri wikipedia.org

Faecalibacterium prausnitzii wikipedia.orgwikipedia.org

Eubacterium spp. nih.govnih.gov

These bacteria can ferment a variety of carbon sources, including glucose, xylose, and more complex lignocellulosic materials like corn stover and rice straw. nih.govmdpi.comfrontiersin.org A major challenge in butyric acid fermentation is end-product inhibition, where high concentrations of butyric acid can be toxic to the microbial culture and limit productivity. nih.gov Research focuses on developing acid-tolerant strains and using techniques like extractive fermentation to continuously remove butyric acid from the broth, thereby improving yields. nih.govresearchgate.net

| Microbial Strain | Substrate | Key Fermentation Conditions | Butyric Acid Titer (g/L) | Yield (g/g substrate) | Source |

|---|---|---|---|---|---|

| Clostridium tyrobutyricum NRRL 67062 | Glucose (100 g/L) | Fed-batch, pH controlled at 6.0 | 57.86 | 0.71 (total acids) | mdpi.com |

| Clostridium tyrobutyricum | Glucose | Immobilized cells in a fibrous bed bioreactor with pertractive fermentation. | Not specified | 0.43 | nih.gov |

| Undefined Mixed Culture | Rice Straw | Semi-continuous fermentation | 16.2 | Not specified directly, 41% of theoretical max | frontiersin.org |

| Engineered E. coli Nissle 1917 | Not specified | Engineered with butyrate synthesis pathway. | ~1.0 | Not specified | mdpi.com |

| Clostridium butyricum TO-A | Lactate and Acetate (B1210297) | Utilizes metabolites instead of sugars. | Not specified | Not specified | mdpi.com |

Enzymatic processes represent a powerful tool for the derivatization of butyric acid. While direct enzymatic synthesis of butyric acid is less common than fermentation, enzymes, particularly lipases, are widely used to convert butyric acid into various butyrate esters. nih.gov This esterification process is a key example of derivatization.

The reaction involves the esterification of butyric acid with an alcohol (e.g., butanol, isoamyl alcohol, geraniol) catalyzed by a lipase (B570770) in a non-aqueous or micro-aqueous medium. nih.govnih.gov This shifts the natural hydrolytic function of the lipase towards synthesis. The use of immobilized enzymes, such as Candida antarctica lipase B (often sold as Novozyme 435) or lipases from Thermomyces lanuginosus and Rhizomucor miehei, is common as it allows for easy separation of the catalyst from the reaction mixture and enhances enzyme stability and reusability. nih.govredalyc.orgresearchgate.netresearchgate.net

These enzymatic methods are valued for their high selectivity, which minimizes byproduct formation, and for operating under mild conditions of temperature and pressure. nih.govgoogle.com The resulting butyrate esters are valuable compounds, often used as "natural" flavor and fragrance ingredients in the food and cosmetic industries. nih.govnih.gov

| Enzyme/Biocatalyst | Substrates | Product Ester | Conversion/Yield (%) | Key Conditions | Source |

|---|---|---|---|---|---|

| Immobilized Thermomyces lanuginosus lipase (TLL) | Butyric acid + Isoamyl alcohol | Isoamyl butyrate | 96.1% | 500 mM substrates, heptane (B126788) medium | nih.gov |

| Immobilized lipase Lipozyme TL IM | Butyric acid + Isoamyl alcohol | Isoamyl butyrate | 95.8% | 24 hours, n-hexane solvent | redalyc.org |

| Immobilized Rhizomucor miehei lipase (Lipozyme IM 20) | Butyric acid + Butanol | Butyl butyrate | ~40% | 0.2 M substrates, 40°C, n-hexane | researchgate.net |

| Eversa Transform 2.0 (from T. lanuginosus) | Butyric acid + Geraniol | Geranyl butyrate | 93% | 50°C, 6 hours, aqueous media | nih.gov |

| Novozyme 435 (from Candida antarctica) | Butyric acid + Butanol | Butyl butyrate | Not specified directly, extractive fermentation setup produced 11.6 g/L ester. | 40°C, 50 bar CO2 | researchgate.net |

Molecular and Cellular Mechanisms of Action of Butyric Acid Magnesium Salt

Energetic Substrate Role for Colonocytes and Intestinal Epithelial Cells

Butyrate (B1204436) is the primary and preferred energy source for the epithelial cells lining the colon, known as colonocytes. cambridge.orgnih.govmdpi.com It is readily taken up by the colonic epithelium, where it is metabolized to provide a significant portion of the cells' energy requirements, estimated to be between 70% and 90%. mdpi.commdpi.com This metabolic preference is a key feature that distinguishes colonocytes from other cell types, such as enterocytes in the small intestine, which preferentially use glucose and glutamine. cambridge.org

The process begins with the transport of butyrate into the colonocytes via specific carrier-mediated transporters, including H+-monocarboxylate transporter-1 (MCT1) and Na+-coupled monocarboxylate transporter-1 (SMCT1). mdpi.com Once inside the cell, butyrate undergoes mitochondrial β-oxidation. oncotarget.com Through this pathway, butyrate is oxidized to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP, the cell's main energy currency. nih.govoncotarget.com This energy production is crucial for powering cellular functions, notably the Na+/K+-ATPase pumps that drive water and electrolyte reabsorption in the colon. mdpi.com

The importance of butyrate as an energy source is highlighted in studies of germ-free mice, which lack the gut microbiota necessary to produce butyrate. nih.govoncotarget.com The colonocytes in these animals exist in a state of energy deprivation, characterized by decreased expression of TCA cycle enzymes, a lower NADH/NAD+ ratio, and reduced levels of ATP. nih.govmdpi.com This demonstrates the fundamental role of microbially-produced butyrate in maintaining the metabolic homeostasis of the colonic epithelium. nih.gov Beyond direct energy production, the acetyl-CoA derived from butyrate oxidation can also serve as a precursor for the synthesis of lipids within the cell. cambridge.orgoncotarget.com

| Process | Key Molecules/Pathways | Primary Outcome | Reference |

|---|---|---|---|

| Uptake | MCT1, SMCT1 Transporters | Transport of butyrate into the cell | mdpi.com |

| Metabolism | Mitochondrial β-oxidation, TCA Cycle | Generation of Acetyl-CoA and ATP | nih.govoncotarget.com |

| Energy Utilization | Na+/K+-ATPase pumps, Cellular Maintenance | Provides 70-90% of colonocyte energy needs | mdpi.commdpi.com |

| Biosynthesis | Lipogenesis | Precursor for lipid synthesis | cambridge.orgoncotarget.com |

Epigenetic Regulation through Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of histone deacetylase (HDAC) enzymes, a class of enzymes that play a critical role in epigenetic regulation. nih.govnih.gov By inhibiting HDACs, butyrate influences gene expression without altering the underlying DNA sequence. mdpi.com This mechanism is central to many of its effects on cell proliferation, differentiation, and apoptosis. nih.govnih.gov

Butyrate acts as a non-competitive inhibitor of most Class I and Class II HDACs. axonmedchem.com Research has shown that non-branching short-chain fatty acids with three to five carbons, such as butyrate, are the most effective inhibitors among SCFAs. nih.gov

Class I HDACs: Butyrate effectively inhibits Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8. The inhibition of HDAC1 and HDAC2 is particularly well-documented. nih.gov For instance, the recruitment of HDAC1 and HDAC2 by Sp1/Sp3 transcription factors can be counteracted by butyrate, leading to transcriptional activation of specific genes. nih.gov

Class II HDACs: Butyrate also inhibits most Class IIa HDACs (HDAC4, HDAC5, HDAC7, HDAC9) and Class IIb HDACs. However, it is notably ineffective against HDAC6 and HDAC10. axonmedchem.com

Other Classes: Butyrate does not inhibit Class III HDACs, also known as sirtuins, which are NAD+-dependent enzymes. axonmedchem.com

The inhibitory action of butyrate prevents the removal of acetyl groups from histone proteins by HDACs. nih.gov

| HDAC Class | Specific HDACs | Effect of Butyrate | Reference |

|---|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Inhibited | nih.govplos.org |

| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Inhibited | nih.govaxonmedchem.com |

| Class IIb | HDAC6, HDAC10 | Not Inhibited | axonmedchem.com |

| Class III (Sirtuins) | SIRT1-7 | Not Inhibited | axonmedchem.com |

| Class IV | HDAC11 | Inhibited |

The inhibition of HDACs by butyrate leads to an accumulation of acetylated histones (histone hyperacetylation) in the cell nucleus. nih.gov Acetylation neutralizes the positive charge of lysine (B10760008) residues on histone tails, weakening the interaction between the histones and the negatively charged DNA. This results in a more open, relaxed chromatin structure known as euchromatin, which is generally more accessible to transcription factors and RNA polymerase. nih.gov

This altered chromatin landscape facilitates the transcription of a specific subset of genes, estimated to be around 2% of mammalian genes. nih.gov The expression of genes involved in cell cycle arrest (e.g., p21), apoptosis (e.g., BAX, BAK), and cellular differentiation is often induced. nih.govplos.org For example, butyrate-induced hyperacetylation can lead to the activation of the p21 gene promoter, which plays a key role in halting cell proliferation. nih.gov Conversely, butyrate can also lead to the repression of certain genes. ashpublications.org This modulation of gene expression is fundamental to butyrate's ability to regulate the balance between cell growth, differentiation, and programmed cell death in the intestinal epithelium. cambridge.org

Ligand Activity at G-Protein Coupled Receptors (GPCRs)

In addition to its intracellular roles, butyrate functions as a signaling molecule by binding to and activating specific G-protein coupled receptors (GPCRs) on the surface of various cell types. researchgate.netmicrovioma.com This interaction triggers intracellular signaling cascades that mediate physiological responses. mdpi.com

Butyrate is a known agonist for two free fatty acid receptors, FFAR2 (also known as GPR43) and FFAR3 (also known as GPR41). mdpi.complos.org

FFAR2/GPR43: This receptor is activated by short-chain fatty acids, including acetate (B1210297), propionate (B1217596), and butyrate. plos.orgnih.gov GPR43 can couple to different G-proteins, primarily Gq and Gi/o, leading to diverse downstream signals. plos.org Activation of GPR43 has been linked to the regulation of inflammatory responses and energy balance. researchgate.netmicrovioma.com

FFAR3/GPR41: This receptor is also activated by SCFAs. plos.orgnih.gov Unlike GPR43, GPR41 couples exclusively to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. mdpi.complos.org Activation of FFAR3 by butyrate has been implicated in the regulation of the sympathetic nervous system and energy metabolism. mdpi.com

Butyrate is a biologically relevant ligand for the hydroxycarboxylic acid receptor 2 (GPR109A), also known as HCA2. mdpi.comresearchgate.net While niacin is another well-known agonist for this receptor, butyrate is considered a key endogenous activator in the colon, where its concentration is sufficiently high. nih.gov GPR109A is expressed on the surface of colonic epithelial cells and immune cells like macrophages. mdpi.comresearchgate.net Its activation by butyrate is primarily linked to potent anti-inflammatory effects. mdpi.commicrovioma.com For example, butyrate-mediated activation of GPR109A in macrophages can suppress the production of pro-inflammatory cytokines. researchgate.net

| Receptor | Alternative Name | Primary G-Protein Coupling | Key Downstream Effects | Reference |

|---|---|---|---|---|

| FFAR2 | GPR43 | Gq, Gi/o | Modulation of inflammation and energy balance | researchgate.netmicrovioma.complos.org |

| FFAR3 | GPR41 | Gi/o | Regulation of sympathetic nervous system, energy metabolism | mdpi.complos.orgnih.gov |

| GPR109A | HCA2 | Gi/o | Potent anti-inflammatory responses | mdpi.comresearchgate.netmicrovioma.comnih.gov |

Influence on Cellular Metabolism and Energy Homeostasis

Butyric acid, a short-chain fatty acid, serves as a primary energy source for colonocytes, the cells lining the colon. nih.gov Its magnesium salt, butyric acid magnesium salt, influences cellular energy processes through its constituent parts.

Butyrate is metabolized within the mitochondria to generate Adenosine Triphosphate (ATP), the cell's main energy currency, through the process of fatty acid metabolism. wikipedia.org In colonocytes, butyrate is a crucial energy provider. hmdb.ca

Research on human colon cells (Caco-2) has shown that treatment with sodium butyrate can lead to a decrease in the extracellular acidification rate (ECAR) and an increase in the oxygen consumption rate (OCR), indicating a shift in cellular metabolism. nih.gov Specifically, butyrate treatment has been observed to modulate mitochondrial oxidative phosphorylation (OXPHOS) and glycolysis, the two primary pathways for ATP production. nih.gov While butyrate can stimulate mitochondrial respiration, some studies suggest it can also lead to a reduction in total ATP levels under certain conditions. nih.gov In lymphoblastoid cell lines (LCLs) from boys with autism, 1 mM of butyrate was found to decrease respiratory parameters associated with ATP production. nih.gov However, in the presence of oxidative stress, butyrate enhanced these same parameters. nih.gov In MIN6 mouse insulinoma cells, butyrate did not significantly boost mitochondrial respiration on its own, but it did show a partial rescue effect on mitochondrial function under conditions of streptozotocin-induced stress. mdpi.com

The effects of butyrate on mitochondrial function can be complex and context-dependent. For instance, in control lymphoblastoid cell lines, 1 mM of butyrate attenuated respiratory parameters linked to ATP production, whereas it significantly increased these parameters in cell lines from a subset of individuals with autism. nih.gov

Table 1: Effects of Butyrate on Mitochondrial Respiration Parameters

| Cell Type | Condition | Butyrate Concentration | Effect on ATP-linked Respiration | Effect on Maximal Respiration | Source |

| Control LCLs | Normal | 1 mM | Decreased | Decreased | nih.gov |

| AD-A LCLs | Normal | Not specified | Increased | Not specified | nih.gov |

| Control LCLs | Oxidative Stress | 0.1 mM | Increased | Not specified | nih.gov |

| MIN6 Cells | STZ-induced Stress | Not specified | Partial Rescue | Partial Rescue | mdpi.com |

| Caco-2 Cells | Normal | 8 mM | Modulated | Modulated | nih.gov |

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that becomes activated when intracellular ATP levels are low. nih.gov Studies have shown that butyrate can influence the AMPK signaling pathway. nih.govmdpi.com For example, in Caco-2 cells, treatment with sodium butyrate led to an increased phosphorylation of AMPK, which is indicative of its activation. researchgate.net This activation occurred in the context of lowered total ATP production rates. researchgate.net

However, research suggests that the inhibitory effect of butyrate on magnesium uptake is independent of AMPK signaling and ATP levels. nih.gov In bovine mammary epithelial cells, butyrate has been shown to regulate the AMPK pathway, which is essential for tissue development and metabolic regulation. mdpi.com Furthermore, in a mouse model of menopause, oral administration of sodium butyrate activated the phosphorylation of AMPK in skeletal muscle cells. nih.gov

Table 2: Butyrate's Influence on AMPK Signaling

| Cell/Tissue Type | Butyrate Form | Observed Effect on AMPK | Context | Source |

| Caco-2 Cells | Sodium Butyrate | Increased Phosphorylation | Lowered total ATP production | researchgate.net |

| Bovine Mammary Epithelial Cells | Not specified | Regulation of AMPK pathway | Tissue development and metabolic regulation | mdpi.com |

| Mouse Skeletal Muscle | Sodium Butyrate | Activated Phosphorylation | Menopause model with diet-induced obesity | nih.gov |

Regulation of Ion Channel Activity

This compound, through its butyrate component, has been shown to directly regulate the activity of specific ion channels, which has significant implications for cellular ion balance.

Electrophysiological studies have demonstrated that intracellular butyrate directly inhibits the activity of the transient receptor potential melastatin (TRPM) 6 and TRPM7 channels. nih.govresearchgate.net These channels are crucial for magnesium transport across cell membranes. mdpi.comgenecards.orgelifesciences.org The inhibition of these channels by butyrate is an intracellular effect, as blocking the cellular uptake of butyrate prevents its inhibitory action on magnesium uptake. nih.govresearchgate.net

TRPM6 and TRPM7 can form both homomeric (composed of only TRPM7 subunits) and heteromeric (composed of both TRPM6 and TRPM7 subunits) channels at the plasma membrane of colon cells. mdpi.com The direct inhibition of these channels by butyrate identifies it as a novel regulator of intestinal magnesium absorption. nih.gov

The direct inhibition of TRPM6/7 channels by intracellular butyrate has a direct impact on cellular magnesium uptake. nih.govresearchgate.net Research has shown that butyrate treatment leads to a reduction in magnesium uptake in Caco-2 cells. nih.gov This effect appears to be specific to magnesium, as calcium uptake was reported to be unaffected. researchgate.net

The finding that butyrate, a product of gut microbial fermentation, can regulate intestinal magnesium absorption highlights a significant link between the gut microbiome and mineral homeostasis. nih.govnih.gov While butyrate is a key energy source for colonocytes, its role in regulating magnesium uptake appears to be independent of its metabolic functions. nih.govresearchgate.net This regulatory mechanism adds another layer of complexity to the understanding of how the body maintains its magnesium balance. sci-hub.se

Biological System Interactions and Preclinical Efficacy Studies of Butyric Acid Magnesium Salt

Gastrointestinal System Research Applications

Butyrate (B1204436) is a key molecule in maintaining gut health, serving as the primary energy source for colonocytes and influencing multiple aspects of intestinal function. nih.govnih.gov

A critical function of the intestinal epithelium is to act as a selective barrier. Butyrate has been shown in numerous preclinical models to strengthen this barrier, reducing intestinal permeability. nih.govmdpi.com This effect is largely mediated by its influence on the tight junctions (TJs), the protein complexes that seal the space between adjacent epithelial cells.

In vitro studies using Caco-2 human colon cell monolayers, a common model for the intestinal barrier, have demonstrated that butyrate enhances transepithelial electrical resistance (TER), an indicator of barrier integrity. nih.gov The mechanism involves promoting the assembly of TJ proteins. nih.gov Butyrate has been found to increase the expression of key TJ proteins, including claudin-1, occludin, and zonula occludens-1 (ZO-1). nih.govresearchgate.netresearchgate.net Research suggests this is achieved by facilitating the interaction between the transcription factor SP1 and the claudin-1 promoter and by activating AMP-activated protein kinase (AMPK), which accelerates the reorganization and assembly of TJs. nih.govresearchgate.net Animal models have corroborated these findings, showing that butyrate administration can protect against functional disruptions of the intestinal barrier. nih.gov

Table 1: Preclinical Studies on Butyrate's Effect on Intestinal Tight Junction Proteins

| Model System | Key Findings | Affected Proteins | Reference(s) |

|---|---|---|---|

| Caco-2 Cell Monolayers | Accelerated assembly of tight junctions and increased transepithelial electrical resistance (TER). | ZO-1, Occludin | nih.gov |

| Rat Model (Severe Acute Pancreatitis) | Upregulated expression of tight junction proteins in the ileum and colon. | ZO-1, Occludin | nih.gov |

| cdx2-IEC Cell Monolayers | Enhanced barrier function via up-regulation of Claudin-1 transcription. | Claudin-1 | researchgate.net |

| Various Animal/Cell Models | General strengthening of barrier function and regulation of tight junction protein expression. | Claudins, Occludin | mdpi.comresearchgate.net |

Butyrate plays a dual role in regulating the life cycle of intestinal epithelial cells (enterocytes). nih.gov It provides approximately 70% of the energy required by colonocytes through oxidation. mdpi.com In healthy colonocytes, butyrate stimulates proliferation, differentiation, and maturation, contributing to the maintenance and repair of the intestinal lining. cambridge.org

Animal studies in weaned pigs and calves have shown that dietary butyrate supplementation modifies the microstructure of the intestine, leading to increased villus height and crypt depth, which are indicative of enhanced epithelial proliferation and a greater surface area for nutrient absorption. cambridge.org However, in contrast to its effect on healthy cells, butyrate has been observed to inhibit the proliferation of and induce apoptosis (programmed cell death) in colon cancer cells, a phenomenon often referred to as the "butyrate paradox". nih.gov This selective action makes it a significant molecule in the context of colon health.

Table 2: Effects of Butyrate on Enterocyte Proliferation and Differentiation

| Model/Cell Type | Effect | Observed Outcome | Reference(s) |

|---|---|---|---|

| Normal Colonocytes/Enterocytes | Stimulation | Enhances proliferation, differentiation, and maturation. | cambridge.org |

| Cancerous Colonocytes | Inhibition | Induces growth arrest and apoptosis. | nih.gov |

| Weaned Pigs (in vivo) | Stimulation | Increased crypt depth and villi height in the small intestine. | cambridge.org |

| Calves (in vivo) | Stimulation | Increased mitotic index in the jejunum. | cambridge.org |

The gut is a major site of immune activity, and butyrate is a key mediator of the interaction between the gut microbiome and the host immune system. nih.gov Preclinical studies have consistently shown that butyrate exerts potent anti-inflammatory and immunomodulatory effects within the gut mucosa. nih.govnih.gov

One of its primary mechanisms is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that favor an anti-inflammatory state. nih.gov Butyrate also signals through G-protein coupled receptors (GPCRs), such as GPR109A and GPR43, on the surface of immune and epithelial cells. mdpi.com In animal models, butyrate has been shown to suppress the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. mdpi.com Furthermore, it promotes the differentiation of anti-inflammatory regulatory T cells (Tregs) while inhibiting the development of pro-inflammatory Th17 cells, thereby helping to maintain immune homeostasis in the gut. nih.govnih.govmdpi.com

Table 3: Immunomodulatory Actions of Butyrate in Preclinical Models

| Mechanism | Effect | Model System | Reference(s) |

|---|---|---|---|

| Cytokine Regulation | Decreases pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | Piglet models, various cell lines | mdpi.com |

| T-Cell Differentiation | Promotes Regulatory T cell (Treg) differentiation. | Mouse models of colitis | nih.gov |

| T-Cell Balance | Helps regulate the balance between Treg and Th17 cells. | Rat models of colitis | nih.gov |

| Signaling Pathway | Inhibits NF-κB translocation and activation. | Monocytes, rat models | mdpi.commdpi.com |

Butyrate and the gut microbiota have a reciprocal relationship. While butyrate is a product of microbial fermentation, its administration can, in turn, modulate the composition of the microbial community. nih.gov Studies in mouse models of colitis have shown that oral butyrate supplementation can help restore microbial diversity that was diminished by the inflammatory state. nih.gov

Research in livestock has demonstrated that butyrate can increase the populations of beneficial bacteria such as Lactobacillus and Ruminococcus while reducing the abundance of potentially pathogenic bacteria like Escherichia/Shigella. mdpi.com The magnesium component of butyric acid magnesium salt may also contribute to these effects. Animal studies have indicated that dietary magnesium intake can enhance microbiota diversity and increase the concentration of SCFAs. mdpi.comfrontiersin.org A magnesium-deficient diet in mice was linked to a decrease in beneficial Bifidobacterium levels. frontiersin.org

Table 4: Influence of Butyrate on Gut Microbiota in Preclinical Models

| Model | Effect of Butyrate Supplementation | Reference(s) |

|---|---|---|

| Mouse Colitis Model | Restored microbial community diversity and reduced dysbiosis. | nih.gov |

| Livestock (Calves) | Increased abundance of Lactobacillus and Ruminococcus. | mdpi.com |

| General Animal Models | Supports growth of beneficial bacteria (e.g., Firmicutes, Bacteroides) and reduces pathogens (e.g., Proteobacteria). | mdpi.com |

Given its potent immunomodulatory properties, butyrate has been extensively studied for its therapeutic potential in animal models of inflammatory bowel disease (IBD), such as colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS) or 2,4,6-trinitrobenzenesulfonic acid (TNBS). mdpi.comnih.govfrontiersin.org

In these models, administration of butyrate has been shown to significantly ameliorate disease severity. nih.govresearchgate.net Observed effects include a reduction in weight loss, an increase in colon length (which is often shortened by inflammation), and lower disease activity and histological scores. nih.govfrontiersin.orgresearchgate.net The mechanisms underlying these benefits are multifaceted, including the strengthening of the gut barrier, suppression of pro-inflammatory signaling pathways like NF-κB, and the promotion of mucosal healing. nih.govmdpi.com In IL-10 deficient mice, which are genetically prone to developing colitis, butyrate supplementation offered protection against the disease. nih.gov

Table 5: Effects of Butyrate in Animal Models of Intestinal Inflammation

| Animal Model | Key Findings | Reference(s) |

|---|---|---|

| DSS-Induced Colitis (Mouse) | Reduced disease activity index, restored body weight, increased colon length. | nih.govresearchgate.net |

| TNBS-Induced Colitis (Mouse) | Improved mucosal inflammation and gut barrier dysfunction. | mdpi.com |

| IL-10 Deficient Mice | Provided protection against the development of colitis. | nih.gov |

| Rat Colitis Model | Reduced inflammation and stimulated mucosal repair and healing. | nih.gov |

Systemic Biological Effects in Preclinical Models

While the majority of butyrate is metabolized within the colonic epithelium, a small fraction can enter the systemic circulation and exert effects on distal organs and systems. nih.govmdpi.com Preclinical research has begun to uncover these systemic roles.

Studies in rodent models have suggested that butyrate plays a part in systemic energy metabolism. It has been reported to improve glucose homeostasis and prevent or reverse high-fat-diet–induced obesity and insulin (B600854) resistance. nih.govnih.gov Butyrate may also influence the gut-brain axis, as it has been shown to cross the blood-brain barrier in animal models. nih.gov Furthermore, research in mice with colitis has indicated that butyrate can affect hepatic physiology by altering the expression and activity of drug-metabolizing enzymes, specifically cytochromes P450. frontiersin.org An interesting finding from a study in wildtype mice is the negative correlation between colonic butyrate concentrations and serum magnesium levels, suggesting a complex interplay between SCFA production and mineral absorption that warrants further investigation. nih.govresearchgate.net

Table 6: Systemic Effects of Butyrate Observed in Preclinical Models

| System/Organ | Observed Effect | Model System | Reference(s) |

|---|---|---|---|

| Metabolic System | Alleviated diet-induced obesity and insulin resistance; improved glucose homeostasis. | Mice | nih.govnih.gov |

| Central Nervous System | Crosses the blood-brain barrier. | Mice | nih.gov |

| Liver | Affected the expression and activity of cytochrome P450 enzymes. | Mice with DSS-induced colitis | frontiersin.org |

| Mineral Homeostasis | Colonic butyrate concentration negatively correlated with serum magnesium levels. | Wildtype Mice | nih.govresearchgate.net |

Investigations into Anti-Inflammatory Pathways Beyond the Gut

Butyric acid, delivered as magnesium salt, exerts potent anti-inflammatory effects that extend beyond the gastrointestinal tract. The primary mechanisms are linked to its role as a histone deacetylase (HDAC) inhibitor and its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.commdpi.comnih.gov By inhibiting HDACs, butyrate modulates gene expression in immune cells, leading to a reduction in the production of pro-inflammatory mediators. mdpi.comnih.gov This epigenetic regulation is a key pathway through which butyrate controls inflammation in various tissues. champion-nutrition.com

The inhibition of NF-κB activation is another critical anti-inflammatory mechanism. mdpi.commdpi.com In preclinical models, butyrate has been shown to prevent the degradation of IκBα, a protein that keeps NF-κB inactive. nih.gov By doing so, it blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-12. nih.govnih.gov This action has been observed in various immune cells, including macrophages, contributing to systemic anti-inflammatory effects. mdpi.comnih.gov Furthermore, butyrate can interact with G-protein-coupled receptors (GPRs), such as GPR41 and GPR43, which are expressed on immune cells and can modulate inflammatory responses. mdpi.com

Modulation of Metabolic Regulation in Animal Models (e.g., insulin sensitivity)

In animal models, butyrate supplementation has demonstrated significant beneficial effects on metabolic health, including improvements in insulin sensitivity and energy expenditure. nih.govnih.gov Studies in diet-induced obese mice have shown that dietary supplementation with butyrate can prevent and even reverse insulin resistance. nih.govresearchgate.net The mechanisms behind these effects are multifaceted. Butyrate has been found to promote energy expenditure by enhancing adaptive thermogenesis and fatty acid oxidation in skeletal muscle and brown adipose tissue. nih.govresearchgate.net

This metabolic enhancement is linked to an increase in mitochondrial function and biogenesis. nih.gov Butyrate upregulates the expression of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a key regulator of mitochondrial activity. nih.gov This leads to an enrichment of type I muscle fibers, which are more oxidative and contribute to improved metabolic health. nih.gov Furthermore, butyrate can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which further promotes fatty acid oxidation and improves insulin signaling. nih.govnih.gov Animal studies have shown that butyrate supplementation can lead to lower fasting glucose and insulin levels, indicating improved systemic insulin sensitivity. nih.gov

Neuroprotective Mechanisms and Gut-Brain Axis Interactions in Preclinical Settings

Butyrate plays a crucial role in the bidirectional communication of the microbiota-gut-brain axis. nih.govmdpi.com It can cross the blood-brain barrier and exert direct effects on brain cells. nih.govnutritionaloutlook.com Preclinical studies suggest that butyrate possesses neuroprotective properties, partly through its anti-inflammatory and HDAC inhibitory functions. nutritionaloutlook.com By reducing systemic and neuro-inflammation, butyrate can help protect against neuronal damage in models of neurological disorders. dntb.gov.ua

Its role as an HDAC inhibitor is significant in the brain, where it can influence gene expression related to neuronal survival, growth, and plasticity. nutritionaloutlook.com For example, butyrate may influence the expression of brain-derived neurotrophic factor (BDNF), which is vital for the survival of existing neurons and the growth of new ones. nutritionaloutlook.com Butyrate also supports the integrity of the blood-brain barrier. nih.gov Animal studies have shown that short-chain fatty acids like butyrate can influence the structure and permeability of this critical barrier. nih.gov By modulating the gut microbiome, butyrate can also indirectly influence brain function through vagal nerve stimulation and the regulation of neurotransmitter synthesis. nutritionaloutlook.commdpi.com

Antineoplastic Mechanisms in in vitro and Animal Cancer Models

Butyrate is recognized for its potent antineoplastic properties, which have been demonstrated in numerous in vitro and animal cancer models. mdpi.com A primary mechanism of its anti-cancer activity is the inhibition of histone deacetylases (HDACs). nih.gov This action leads to the hyperacetylation of histones, altering chromatin structure and gene expression, which in turn can induce cell cycle arrest, promote differentiation, and trigger apoptosis (programmed cell death) in cancer cells. nih.govmdpi.com

In colon cancer cells, for example, butyrate has been shown to suppress cell proliferation and induce apoptosis. nih.gov It can downregulate the expression of cell cycle regulatory genes like CDK4 and modulate others such as GADD45A, leading to a halt in cancer cell growth. nih.gov Studies have suggested that butyrate's antineoplastic effects may be more potent in cancer cells with specific genetic dysfunctions, such as a deficient DNA mismatch repair system. nih.gov While much of the research has been conducted using sodium butyrate, these antineoplastic effects are attributed to the butyrate anion itself. mdpi.com

Broad Immunomodulatory Activity in Systemic Contexts

Beyond its direct anti-inflammatory effects, butyrate, as supplied by its magnesium salt, demonstrates broad immunomodulatory activities that contribute to systemic immune homeostasis. nih.govnih.gov It can influence the differentiation and function of various immune cell populations. For instance, butyrate is known to promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing excessive immune responses. nih.gov This effect is partly mediated through its HDAC inhibitory activity. nih.gov

Butyrate also modulates the function of other immune cells, including macrophages, dendritic cells, and B cells. mdpi.comnih.gov It can skew macrophages towards an anti-inflammatory phenotype and regulate the production of cytokines. mdpi.com In B cells, butyrate has been reported to cause epigenetic modulation of the antibody response, which could be beneficial in the context of autoimmune diseases. nih.gov By enhancing the production of anti-inflammatory cytokines like IL-10 and modulating T-cell responses, butyrate helps to balance the immune system, preventing both excessive inflammation and inappropriate immune reactions. nih.gov

Applications in Livestock Growth and Health Performance

The use of this compound as a feed additive has shown considerable promise for enhancing the growth and health of various livestock species, including cattle, poultry, and swine. mdpi.comcealvet.com

In dairy cows, prepartum supplementation with magnesium butyrate has been shown to significantly increase colostrum yield and immunoglobulin G (IgG) levels. mdpi.comnih.gov This leads to improved vitality in newborn calves. nih.gov Furthermore, supplemented cows have demonstrated enhanced milk yield in early lactation, better body condition scores, and improved fertility. nih.govnih.gov Studies also suggest that magnesium butyrate may help reduce postpartum inflammatory processes, as indicated by lower levels of haptoglobin, an acute phase protein. nih.gov

In poultry, butyrate salts are used to promote gut health, mediate the immune response, and inhibit the growth of harmful bacteria like Salmonella and Clostridium perfringens. cealvet.comnih.gov By improving gut integrity and morphology, such as increasing villus height, butyrate enhances nutrient absorption and feed efficiency, leading to better growth performance in broilers. mdpi.comnih.gov

Interactive Data Table: Preclinical Findings of Butyrate Supplementation

| Biological System Interaction | Model System | Key Findings | Potential Mechanism of Action |

| Anti-Inflammatory Pathways | Macrophage cell lines; Animal models of colitis | Reduced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-12). nih.govnih.gov | Inhibition of NF-κB activation; Histone Deacetylase (HDAC) inhibition. mdpi.commdpi.com |

| Metabolic Regulation | Diet-induced obese mice | Improved insulin sensitivity; Increased energy expenditure; Reduced adiposity. nih.govresearchgate.net | Enhanced mitochondrial function; Activation of AMPK; Upregulation of PGC-1α. nih.govnih.gov |

| Neuroprotection & Gut-Brain Axis | Animal models | Crosses blood-brain barrier; Reduces neuro-inflammation. nih.govnutritionaloutlook.com | HDAC inhibition; Support of blood-brain barrier integrity; Vagal nerve stimulation. nih.govnutritionaloutlook.com |

| Antineoplastic Mechanisms | Colon cancer cell lines (in vitro) | Induced cell cycle arrest and apoptosis; Inhibited cell proliferation. nih.govmdpi.com | HDAC inhibition leading to altered gene expression. nih.gov |

| Immunomodulation | Animal models of autoimmunity | Promoted differentiation of regulatory T cells (Tregs). nih.gov | Epigenetic modulation via HDAC inhibition; Regulation of cytokine production. mdpi.comnih.gov |

| Livestock Performance (Dairy) | Multiparous Holstein cows | Increased colostrum and milk yield; Improved calf vitality; Reduced inflammatory markers. mdpi.comnih.govnih.gov | Promotion of rumen epithelium growth and function. nih.gov |

| Livestock Performance (Poultry) | Broiler chickens | Improved growth performance; Enhanced gut barrier integrity; Reduced pathogen colonization. cealvet.comnih.gov | Improved gut morphology; Antimicrobial effects. cealvet.com |

| Livestock Performance (Swine) | Weaned pigs | Increased average daily gain; Improved feed conversion ratio. thepigsite.compig333.com | Modulation of gut microbiota; Enhanced intestinal development. researchgate.net |

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models

Absorption and Distribution Profiles in Animal Systems

The absorption of butyric acid magnesium salt involves the intestinal uptake of its constituent parts, magnesium and butyrate (B1204436). Preclinical studies in animal models have provided insights into how these components are absorbed and distributed.

In a study involving mid-lactation Holstein Friesian dairy cows, the apparent absorption of magnesium from a diet supplemented with magnesium butyrate was investigated. preprints.orguu.nluu.nl The results indicated that magnesium from this salt is readily available for absorption. preprints.orguu.nluu.nlpreprints.org When comparing a low-magnesium diet to a high-magnesium diet containing magnesium butyrate, the apparent magnesium absorption was found to be significantly greater in the supplemented group. preprints.orguu.nluu.nl The fractional absorption of magnesium specifically from the magnesium butyrate source was calculated to be 71.6%. preprints.orguu.nlpreprints.org

Conversely, research using in vitro Caco-2 human colon cells and in vivo wildtype mouse models has shown a negative correlation between the concentration of butyrate in the colon and serum magnesium levels. nih.govnih.govresearchgate.net This research suggests that butyrate can act as a regulator of intestinal magnesium uptake. nih.gov The proposed mechanism involves the direct intracellular inhibition of the transient receptor potential melastatin (TRPM) 6/7 channel complex, a key pathway for active magnesium transport in the colon. nih.govresearchgate.net This inhibitory effect on magnesium uptake was observed to be independent of metabolic regulation. nih.gov

Once absorbed, magnesium is distributed throughout the body and is primarily stored in bone, muscle, and other soft tissues, with less than 1% found in the extracellular fluid. nih.gov

Table 1: Apparent Magnesium (Mg) Absorption in Dairy Cows Fed Diets With and Without Magnesium Butyrate

| Dietary Group | Daily Mg Intake ( g/day ) | Fecal Mg Excretion ( g/day ) | Apparent Mg Absorption (%) | Fractional Mg Absorption from Mg-Butyrate (%) |

| Low Mg (L-Mg) | 54.7 | Similar to H-Mg | Lower than H-Mg | N/A |

| High Mg (H-Mg) with Mg-Butyrate | 66.3 | Similar to L-Mg | 7.9 percentage units greater than L-Mg | 71.6 |

Data sourced from studies on Holstein Friesian dairy cows. preprints.orguu.nluu.nlpreprints.org

Metabolic Pathways and Biotransformation of this compound

Following administration, this compound dissociates into magnesium cations and butyrate anions. These two components then follow distinct metabolic and physiological pathways.

Butyrate: Butyrate is a short-chain fatty acid (SCFA) that serves as the primary energy source for colonocytes, the epithelial cells of the colon. nih.govpurelabvitamins.com Its metabolism is central to gut health. In preclinical models, it's understood that butyrate absorbed by colonocytes is rapidly metabolized. The main metabolic pathway involves the conversion of butyrate into butyryl-CoA, which subsequently enters the β-oxidation pathway to produce acetyl-CoA. nih.gov This acetyl-CoA can then be used in the citric acid cycle to generate ATP. nih.gov

The butyrate present in the colon is largely a product of bacterial fermentation of dietary fibers. nih.gov There are two primary metabolic pathways for its synthesis by gut microbiota:

Phosphorylation of butyryl-CoA to form butyryl-phosphate, which is then converted to butyrate via the enzyme butyrate kinase. nih.gov

Transfer of the CoA moiety from butyryl-CoA to acetate (B1210297) by the enzyme butyryl-CoA:acetate CoA-transferase, resulting in the formation of butyrate and acetyl-CoA. nih.gov

A minor portion of butyrate that is not metabolized by colonocytes may be transported to the liver, where it undergoes further metabolism. nih.gov

Magnesium: Magnesium is an essential mineral and does not undergo biotransformation. Its physiological role is dependent on its ionic form. The body maintains magnesium homeostasis through a balance of intestinal absorption and renal excretion. nih.govnih.gov

Excretion Routes and Elimination Kinetics

The elimination of this compound is managed through the separate excretion routes of magnesium and the metabolic products of butyrate.

Absorbed magnesium is primarily excreted by the kidneys through urine. nih.govnih.gov The kidneys play a crucial role in regulating the body's magnesium levels; under normal conditions, about 95% of filtered magnesium is reabsorbed, and excess magnesium is eliminated. nih.gov However, in the preclinical study with dairy cows, the observed increase in magnesium absorption from magnesium butyrate supplementation was not accompanied by a corresponding increase in urinary magnesium concentration. preprints.orguu.nluu.nl This suggests the absorbed magnesium was retained and distributed to the body's tissues. preprints.orguu.nl

Butyrate is extensively metabolized and utilized as an energy source, particularly by intestinal cells. nih.govpurelabvitamins.com Therefore, significant excretion of unmetabolized butyrate is not a primary route of elimination.

Bioavailability and Release Characteristics in Preclinical Studies

The bioavailability of this compound is determined by the absorption of its magnesium component and the delivery of butyrate to its site of action.

Preclinical research in dairy cows has demonstrated a high bioavailability of magnesium from magnesium butyrate. preprints.orguu.nluu.nl The calculated fractional absorption of 71.6% indicates that the magnesium in this salt form is highly accessible for uptake in this animal model. preprints.orguu.nlpreprints.org

The release characteristics of the compound are highly dependent on its formulation. researchgate.net In the dairy cow study, a specific formulation of magnesium butyrate was used: a micro-pellet encapsulated in a fat matrix, which was designed to be completely released and solubilized within the rumen. preprints.org The development of such controlled-release formulations is critical because butyrate can be rapidly metabolized in the upper gastrointestinal tract, which can limit its systemic bioavailability and delivery to the lower gut. researchgate.net Other preclinical research on different butyrate salts, such as sodium butyrate, has focused on creating enteric-coated tablets to delay the release of butyrate until it reaches the ileo-cecal region and colon, using methods like breath tests in rats to monitor the in vivo release kinetics. nih.gov

Table 2: Bioavailability of Magnesium from Magnesium Butyrate in a Dairy Cow Model

| Parameter | Value | Interpretation |

| Fractional Mg Absorption from Mg-Butyrate | 71.6% | High bioavailability of magnesium from the salt |

| Apparent Mg Absorption | Significantly greater with Mg-Butyrate supplementation | The salt form enhances overall magnesium uptake from the diet |

Data derived from a cross-over design study in Holstein Friesian dairy cows. preprints.orguu.nlpreprints.org

Analytical Methodologies for the Characterization and Quantification of Butyric Acid Magnesium Salt

Chromatographic Techniques for Detection and Quantification in Complex Matrices (e.g., biological samples, formulations)

Chromatography is a cornerstone for separating and quantifying the butyrate (B1204436) and magnesium ions, often within complex matrices such as pharmaceutical formulations or biological samples like fecal matter. High-Performance Liquid Chromatography (HPLC) is a prevalent method for this purpose.

Reverse-phase HPLC (RP-HPLC) is commonly used for the quantification of butyrate. A typical method involves a C18 column as the stationary phase. The mobile phase is often a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) to ensure the effective separation of the analyte. nist.govaurigeneservices.com For instance, a mobile phase consisting of a 20:80 volume ratio of acetonitrile to a 0.1% phosphoric acid solution can be used to suppress the ionization of butyric acid, leading to better peak shape and separation. nist.govaurigeneservices.com Detection is frequently performed using an ultraviolet (UV) detector, with a detection wavelength set around 206-210 nm. nist.govaurigeneservices.com This method has proven to be accurate, simple, and repeatable for the detection of butyrate in feed additives and tablet formulations. nist.govaurigeneservices.com

For analyzing short-chain fatty acids, including butyrate, in biological samples, High-Performance Anion Exchange Chromatography (HPAEC) is also utilized. This technique can employ an isocratic elution with a dilute acid, such as 5 mmol/L sulfuric acid (H2SO4), and use both UV and refractive index (RI) detectors for comprehensive analysis.

More advanced techniques like High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offer high specificity and sensitivity for quantifying butyrate in culture supernatants. mdpi.com

| Parameter | Method 1: RP-HPLC nist.gov | Method 2: RP-HPLC aurigeneservices.com |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | C18 Column | YMC Triart C18 (250x4.6 mm; 5 µm) |

| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid Solution (20:80 v/v) | Buffer: Acetonitrile (Isocratic) |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detector | Ultraviolet (UV) Detector | UV/PDA Detector |

| Detection Wavelength | 206 nm | 210 nm |

| Column Temperature | 30 °C | Not Specified |

| Application | Quantification of Butyric Acid and Sodium Butyrate | Quantitative Estimation of Sodium Butyrate in Tablets |

Spectroscopic and Spectrometric Methods for Structural Elucidation and Purity Assessment

Spectroscopic and spectrometric methods are indispensable for confirming the chemical structure of butyric acid magnesium salt and assessing its purity. These techniques provide information on molecular structure, elemental composition, and the nature of chemical bonds.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for characterizing metal carboxylates. The technique can help determine the coordination mode between the magnesium cation and the butyrate anion. researchgate.net The key spectral region for analysis is between 1800 and 1400 cm⁻¹, where the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) appear. researchgate.net The positions of these bands can indicate whether the bonding is ionic, monodentate, or bidentate (chelating or bridging), providing insight into the compound's solid-state structure. nih.gov911metallurgist.com For ionic carboxylates, two characteristic bands appear: a strong, broad band for the asymmetric stretch and a less intense band for the symmetric stretch. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful method for structural elucidation. ¹H NMR can be used to confirm the structure of the butyrate anion by identifying the chemical shifts and splitting patterns of the propyl chain protons. For quantifying butyrate in complex biological matrices like fecal extracts, NMR experiments such as 1D-NOESY and J-resolved spectroscopy can be performed on high-field spectrometers (e.g., 600 MHz). nih.gov Furthermore, ²⁵Mg NMR, although challenging due to the quadrupolar nature and low natural abundance of the ²⁵Mg nucleus, can provide information about the local chemical environment of the magnesium ion. huji.ac.il Such analyses are often performed at ultra-high magnetic fields to improve resolution and sensitivity. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound, aiding in its identification and the detection of impurities. For the magnesium component, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the elemental magnesium concentration. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the determination of butyrate in biological samples like plasma, often after a derivatization step to increase volatility. nih.gov Ion chromatography coupled with mass spectrometry can also be used for the analysis of organic acids and the assessment of peak purity. nih.gov

In vitro Release and Dissolution Testing Methodologies

In vitro release and dissolution testing are critical for predicting the in vivo performance of solid oral dosage forms of this compound. These tests measure the rate and extent to which the active substance is released from the formulation into a liquid medium under controlled conditions.

The methodology often involves using a standard dissolution apparatus (e.g., USP Apparatus 2, paddle method) maintained at a physiological temperature of 37°C. The choice of dissolution medium is crucial and is designed to mimic the physiological conditions of the gastrointestinal tract.

A common approach involves sequential dissolution testing in simulated gastric and intestinal fluids.

Simulated Gastric Fluid (SGF): The formulation is first exposed to SGF (typically pH 1.2-2.0, without enzymes) for a period that mimics gastric residence time (e.g., 2 hours). This is particularly important for enteric-coated or protected formulations designed to bypass the stomach.

Simulated Intestinal Fluid (SIF): Subsequently, the formulation is transferred to SIF (typically pH 6.8-7.4) to simulate conditions in the small intestine.

As an analogue, a study on protected calcium [1-¹⁴C]butyrate beads demonstrated this methodology. The release of the radiolabeled butyrate was measured over time in different media. After two hours of incubation, only a small percentage of the butyrate was released in water and gastric fluid, demonstrating the effectiveness of the protective coating. cymitquimica.com The subsequent transfer to simulated intestinal fluid resulted in a more substantial release. cymitquimica.com Aliquots of the dissolution medium are withdrawn at predefined time intervals, filtered, and analyzed for the concentration of dissolved butyrate using a suitable analytical method, such as HPLC.

| Incubation Medium | Incubation Time | Cumulative Release (%) |

|---|---|---|

| Water | 2 hours | 5.8 ± 0.2 |

| Simulated Gastric Fluid | 2 hours | 3.4 ± 0.2 |

| Gastric Fluid (2h) followed by Simulated Intestinal Fluid | Total (post-intestinal phase) | 17.4 ± 0.8 |

Emerging Research Directions and Future Prospects for Butyric Acid Magnesium Salt

Elucidation of Novel Molecular Targets and Signaling Pathways

Butyrate (B1204436), the active component of butyric acid magnesium salt, is recognized for its pleiotropic effects, which stem from its ability to interact with multiple molecular targets. A primary and extensively studied mechanism is the inhibition of histone deacetylases (HDACs). nih.govnih.gov By inhibiting HDACs, butyrate can alter chromatin structure and gene expression, which influences various cellular processes including proliferation, differentiation, and apoptosis. myformulai.com This epigenetic modulation is a key factor in many of butyrate's observed biological activities.

Beyond HDAC inhibition, research has identified several other key signaling pathways modulated by butyrate. These include:

G-Protein Coupled Receptors (GPCRs): Butyrate acts as a ligand for several GPCRs, notably GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2). nih.govnih.gov Activation of these receptors on the surface of various cells, including immune and intestinal epithelial cells, can trigger downstream signaling cascades that influence inflammation and metabolic regulation. nih.gov

NF-κB Pathway: Butyrate has been shown to suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines. nih.govmdpi.com This inhibition contributes to its potent anti-inflammatory effects.

JAK2/STAT3 Pathway: Studies have demonstrated that butyrate can inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, which is implicated in cell proliferation and survival. nih.govmyformulai.com

Wnt Signaling Pathway: Butyrate can influence the Wnt signaling pathway, which is crucial for cell fate determination and tissue homeostasis. nih.govnih.gov

Future research is focused on identifying even more specific molecular targets and further unraveling the complex crosstalk between these signaling pathways. This deeper understanding will be critical for harnessing the full therapeutic potential of this compound.

| Molecular Target/Pathway | Primary Function Modulated by Butyrate | Key Research Findings |

|---|---|---|

| Histone Deacetylases (HDACs) | Epigenetic regulation, gene expression | Inhibition leads to changes in cell proliferation, differentiation, and apoptosis. nih.govmyformulai.com |

| G-Protein Coupled Receptors (GPR41, GPR43, GPR109A) | Cell signaling, inflammation, metabolism | Activation influences immune responses and metabolic homeostasis. nih.govnih.gov |

| NF-κB Pathway | Inflammation | Suppression of this pathway reduces the production of pro-inflammatory molecules. nih.govmdpi.com |

| JAK2/STAT3 Pathway | Cell proliferation and survival | Inhibition contributes to butyrate's anti-proliferative effects. nih.govmyformulai.com |

| Wnt Signaling Pathway | Cell fate and tissue homeostasis | Modulation of this pathway is important for intestinal health. nih.govnih.gov |

Investigation of Synergistic Interactions with Other Bioactive Compounds

A promising area of research is the investigation of synergistic interactions between this compound and other bioactive compounds. The rationale is that combination therapies may offer enhanced efficacy, potentially at lower concentrations, thereby minimizing any undesirable effects.

One notable example is in the context of cancer therapy. Research has shown that sodium butyrate can act synergistically with the chemotherapy drug oxaliplatin (B1677828) to inhibit the proliferation, invasion, and migration of colorectal cancer cells. nih.gov This suggests that butyrate may enhance the effectiveness of conventional cancer treatments.

In the realm of gut health, studies have explored the combined effects of butyrate with other short-chain fatty acids (SCFAs), prebiotics, and probiotics. mdpi.com For instance, a mixture of butyrate, Pistacia atlantica, and Lactobacillus casei demonstrated synergistic effects in a rat model of colitis. mdpi.com Similarly, combining butyrate with other SCFAs like acetate (B1210297) and propionate (B1217596) has shown increased efficacy against colitis. mdpi.com

Future studies will likely explore a wider range of combinations, including with polyphenols, vitamins, and other micronutrients, to identify novel synergistic formulations for various health applications.

Development of Advanced Delivery Systems for Targeted Research Applications

A significant challenge in harnessing the benefits of butyrate is its rapid absorption in the upper gastrointestinal tract. nbinno.com This limits its delivery to the colon, where many of its beneficial effects are mediated. To overcome this, researchers are developing advanced delivery systems to ensure targeted release.

Current strategies include:

Microencapsulation: This involves enclosing butyrate within a protective coating. nbinno.com This coating is often designed to be pH-sensitive, remaining intact in the acidic environment of the stomach and dissolving in the more alkaline conditions of the colon. nbinno.com

Lipid-based matrices: Butyrate can be embedded in a protective matrix of vegetable fat. thepoultrysite.com The release of butyrate from this matrix is triggered by the action of lipase (B570770) in the small intestine. thepoultrysite.com

Butyrylated High-Amylose Maize Starch (HAMSB): This involves chemically binding butyrate to high-amylose maize starch. mdpi.comnih.gov This starch is resistant to digestion in the upper gut and is fermented by bacteria in the colon, releasing the butyrate. mdpi.com

These advanced delivery systems are crucial for both research and potential therapeutic applications, as they allow for a more controlled and targeted release of butyrate to its intended site of action.

| Delivery System | Mechanism of Action | Primary Advantage |

|---|---|---|

| Microencapsulation | pH-sensitive polymer coating protects butyrate until it reaches the colon. nbinno.com | Targeted release in the lower gastrointestinal tract. nbinno.com |

| Lipid-Based Matrices | Butyrate is released upon the breakdown of the fat matrix by lipase in the small intestine. thepoultrysite.com | Delayed release of butyrate. thepoultrysite.com |

| Butyrylated High-Amylose Maize Starch (HAMSB) | Butyrate is released through bacterial fermentation of the starch carrier in the colon. mdpi.com | Sustained release and promotion of butyrate-producing bacteria. mdpi.com |

Exploration of Therapeutic Mechanisms in Underexplored Disease Models

While much of the research on butyrate has focused on gut health, its systemic effects are now being explored in a wider range of disease models. The ability of butyrate to cross the blood-brain barrier has opened up new avenues for investigating its potential in neurodegenerative disorders. nih.gov For example, studies in a mouse model of amyotrophic lateral sclerosis (ALS) have shown that butyrate can improve neuromuscular function and slow disease progression. nih.gov The proposed mechanisms include improving mitochondrial function and activating the PGC1α signaling axis. nih.gov

The therapeutic potential of butyrate is also being investigated in the context of cardiovascular diseases. nih.gov Research suggests that butyrate may have protective effects by regulating lipid and glucose metabolism, reducing inflammation and oxidative stress, and improving vascular health. nih.gov

Furthermore, the role of butyrate in modulating the gut-kidney axis is an emerging area of interest. mdpi.com Studies in animal models of diabetic kidney disease have shown that butyrate supplementation can reduce markers of kidney damage. mdpi.com

These explorations into less conventional disease models highlight the broad-reaching physiological effects of butyrate and suggest a wider therapeutic potential for this compound than previously understood.

Comparative Studies of this compound with Other Butyrate Salts

Butyrate is available in various salt forms, with sodium butyrate being the most extensively studied. However, there is growing interest in comparing the properties and efficacy of different butyrate salts, including magnesium butyrate and calcium magnesium butyrate.

Some individuals may prefer calcium magnesium butyrate to avoid the sodium content in sodium butyrate. bodybio.co.uk Comparative pharmacokinetic studies are also being conducted to understand the bioavailability of different butyrate formulations, including butyrate salts and tributyrin (B1683025) (a prodrug of butyrate). journalofexerciseandnutrition.comjournalofexerciseandnutrition.com One study found that sodium butyrate and lysine (B10760008) butyrate had a greater and more rapid systemic appearance compared to tributyrin. journalofexerciseandnutrition.com

Further comparative studies are needed to fully elucidate the potential differences in the biological activities and therapeutic efficacy of various butyrate salts, which will help in making more informed choices for specific applications.

Mechanistic Role in Host-Microbiota Crosstalk Beyond Conventional Understanding

The intricate relationship between the host and the gut microbiota is a dynamic area of research, and butyrate is a key signaling molecule in this crosstalk. researchgate.net Conventionally, butyrate is known as the primary energy source for colonocytes, the cells lining the colon. researchgate.net This metabolic interplay is crucial for maintaining the integrity of the gut barrier.

Emerging research is delving deeper into the mechanisms by which butyrate mediates this communication. It is now understood that butyrate can influence the composition of the gut microbiota itself. nih.gov There appears to be a mutualistic relationship where the host's ability to utilize butyrate can, in turn, promote the growth of butyrate-producing bacteria. nih.gov

Butyrate also plays a critical role in modulating the host's immune response to the microbiota. pnas.org It can render intestinal macrophages hyporesponsive to commensal bacteria, thereby helping to maintain immune tolerance. pnas.org This is achieved, in part, through the down-regulation of pro-inflammatory mediators. pnas.org

Future research in this area will likely focus on how this compound, with its dual components of butyrate and magnesium, influences the complex ecosystem of the gut and the subsequent host-microbiota interactions that are fundamental to health and disease.

Q & A

Q. How is magnesium butyrate synthesized in laboratory settings, and what stoichiometric considerations are critical for purity?

Magnesium butyrate is synthesized via neutralization of butyric acid with magnesium oxide or hydroxide. The reaction follows:

Key factors include maintaining a 2:1 molar ratio of butyric acid to magnesium oxide to avoid unreacted residues. Post-synthesis, vacuum drying ensures anhydrous conditions, as magnesium salts are hygroscopic . Purity is confirmed via titration or ion chromatography .

Q. What analytical techniques are recommended for identifying magnesium butyrate in mixed salt systems?

- FTIR Spectroscopy : Peaks at ~1570 cm⁻¹ (carboxylate C=O stretch) and ~3400 cm⁻¹ (O-H stretch from bound water) confirm salt formation .

- ICP-OES/Atomic Absorption : Quantifies magnesium content (expected ~8.7% w/w in Mg(C₄H₇O₂)₂) .

- TGA : Detects decomposition steps (e.g., dehydration at ~100°C, salt breakdown >250°C) .

Q. How does the solubility profile of magnesium butyrate influence its use in cell culture studies?

Magnesium butyrate has limited solubility in water (~5–10 g/L at 25°C), requiring dissolution in warm buffers (e.g., PBS at 37°C). Pre-filter sterilization (0.22 µm) is critical to avoid particulate interference in cell viability assays. Solubility contrasts with sodium butyrate (>500 g/L), necessitating dose adjustments .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing magnesium butyrate to sodium/calcium butyrate in epigenetic studies?

- Dose Equivalence : Adjust molar concentrations to account for molecular weight differences (e.g., Mg(C₄H₇O₂)₂ = 222.5 g/mol vs. NaC₄H₇O₂ = 110.1 g/mol) .

- Buffering Effects : Magnesium ions may alter media pH, requiring pH-stable cell lines or bicarbonate buffering .

- Control Groups : Include equimolar magnesium chloride to isolate butyrate-specific effects .

Q. How can researchers resolve contradictory data on magnesium butyrate’s anti-inflammatory effects in gut models?

Contradictions often arise from: